molecular formula C13H19N B2482704 3-phenyl-2-(propan-2-yl)pyrrolidine, Mixture of diastereomers CAS No. 1341613-58-8

3-phenyl-2-(propan-2-yl)pyrrolidine, Mixture of diastereomers

Cat. No. B2482704
CAS RN: 1341613-58-8
M. Wt: 189.302
InChI Key: SSSKJUZHKJLCDA-UHFFFAOYSA-N
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Description

3-phenyl-2-(propan-2-yl)pyrrolidine, a mixture of diastereomers, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is commonly referred to as PPP and is synthesized through a specific chemical process.

Scientific Research Applications

Chiral Auxiliary in Asymmetric Reactions

  • Use as a Chiral Auxiliary: The N-propionylated pyrrolidine derivative, specifically (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol, has been synthesized and used as a chiral auxiliary in stereoselective aldol reactions. This application is significant in enhancing the stereoselectivity of chemical reactions, crucial in the synthesis of complex organic compounds (Hedenström, Andersson, & Hjalmarsson, 2000).

Synthesis and Structural Studies

  • Synthesis of Polysubstituted Pyrroles: An efficient, metal-free method for synthesizing polysubstituted pyrrole derivatives has been developed. This involves intermolecular cycloaddition processes, showcasing the utility of pyrrolidine derivatives in facilitating complex organic synthesis (Kumar, Rāmānand, & Tadigoppula, 2017).
  • Investigation in Ketene Synthesis: Pyrrolidine derivatives have been explored for synthesizing monocyclic-2-azetidinones, providing insights into diastereoselectivity control in ketene synthesis (Behzadi, Saidi, Islami, & Khabazzadeh, 2015).

Pharmacological Applications

  • Synthesis of Antihypertensive Agents: Pyrrolidine derivatives have been synthesized and tested for their electrocardiographic, antiarrhythmic, and antihypertensive activity. This highlights the potential of these compounds in medicinal chemistry and drug development (Malawska et al., 2002).

Molecular Packing and Intermolecular Interactions

  • Study of Molecular Structures: The molecular structures of certain pyrrolidine derivatives have been characterized to understand their packing properties and intermolecular interactions. This is crucial in materials science and the study of molecular solids (Percino et al., 2014).

Catalysis

  • Use in Hydrolytic Kinetic Resolution: The enantiomers of specific pyrrolidine derivatives have been synthesized using hydrolytic kinetic resolution. This method is significant in the field of asymmetric synthesis and catalysis (Kulig, Nowicki, & Malawska, 2007).

Safety and Hazards

“3-phenyl-2-(propan-2-yl)pyrrolidine” is classified as a hazardous substance. It is highly flammable and causes severe skin burns and eye damage. It is harmful if swallowed or inhaled .

Future Directions

The future directions for “3-phenyl-2-(propan-2-yl)pyrrolidine” and similar compounds involve further modifications to investigate how the chiral moiety influences kinase inhibition . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

3-phenyl-2-propan-2-ylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-10(2)13-12(8-9-14-13)11-6-4-3-5-7-11/h3-7,10,12-14H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSSKJUZHKJLCDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(CCN1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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